molecular formula C19H24O3 B566495 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl CAS No. 106869-53-8

4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl

Cat. No.: B566495
CAS No.: 106869-53-8
M. Wt: 300.398
InChI Key: DZAPEPIBAAMUIJ-UHFFFAOYSA-N
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Description

4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl is an organic compound with the molecular formula C19H24O3 It is a biphenyl derivative with a hydroxyhexyloxy group and a methoxy group attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl, which is then functionalized with a hydroxyhexyloxy group and a methoxy group.

    Reaction Conditions: The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).

    Industrial Production Methods: Industrial production may involve large-scale reactions in batch or continuous flow reactors, with careful control of temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler biphenyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler biphenyl derivatives.

    Substitution: Formation of biphenyl derivatives with different functional groups.

Scientific Research Applications

4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl has several applications in scientific research:

    Material Science: It is used in the synthesis of liquid crystalline materials, which have applications in display technologies and optical devices.

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine: It is studied for its potential biological activities, including its interactions with biological membranes and proteins.

    Industry: The compound is used in the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl involves its interaction with molecular targets such as enzymes and receptors. The hydroxyhexyloxy group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Hydroxyhexyloxy)benzoic Acid: Similar in structure but with a carboxylic acid group instead of a methoxy group.

    4-(6-Hydroxyhexyloxy)phenol: Similar but with a phenol group instead of a methoxy group.

    4-(6-Hydroxyhexyloxy)benzaldehyde: Similar but with an aldehyde group instead of a methoxy group.

Uniqueness

4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl is unique due to its combination of a hydroxyhexyloxy group and a methoxy group on a biphenyl core. This combination imparts specific chemical and physical properties, making it suitable for applications in liquid crystalline materials and advanced polymers.

Properties

IUPAC Name

6-[4-(4-methoxyphenyl)phenoxy]hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-21-18-10-6-16(7-11-18)17-8-12-19(13-9-17)22-15-5-3-2-4-14-20/h6-13,20H,2-5,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAPEPIBAAMUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659920
Record name 6-[(4'-Methoxy[1,1'-biphenyl]-4-yl)oxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106869-53-8
Record name 6-[(4'-Methoxy[1,1'-biphenyl]-4-yl)oxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 5 g (25 mmol) of 4-methoxy-4'-hydroxybiphenyl, 50 ml of ethanol, 4.52 g (25 mmol) of 6-bromo-1-hexanol and a NaOH aqueous solution (1.05 g (26.2 mmol) of NaOH/3 ml of water), synthetic treatment was carried out in the same manner as in Example 1. The obtained crystals were recrystallized from methanol to obtain 5.71 g (yield: 76%) of 4-methoxy-4'-(6-hydroxyhexyloxy)biphenyl (13) as colorless crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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